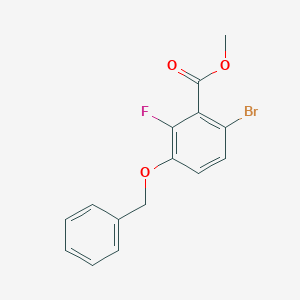

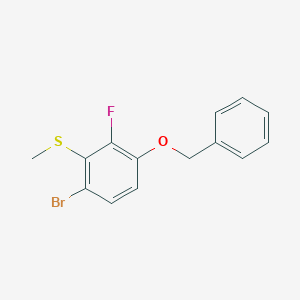

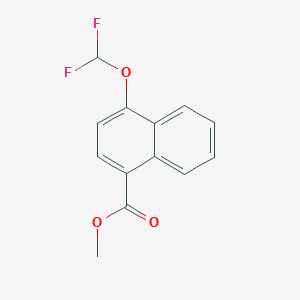

Methyl 4-(difluoromethoxy)-1-naphthoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(difluoromethoxy)-1-naphthoate, also known as DFMO, is a compound that has been studied for its potential applications in scientific research and development. DFMO is a difluorinated naphthoate, and is a derivative of the naphthoic acid family. It is a colorless, odorless, and water-soluble compound, making it an ideal candidate for scientific research. DFMO has been studied for its potential applications in a variety of areas, including biochemistry, physiology, and toxicology.

Aplicaciones Científicas De Investigación

Late-stage Difluoromethylation

Methyl 4-(difluoromethoxy)-1-naphthoate can be used in late-stage difluoromethylation . This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Pharmaceutical Relevance

The advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance . Methyl 4-(difluoromethoxy)-1-naphthoate, being a difluoromethylation reagent, can be used in the synthesis of these molecules .

Process Chemistry

The difluoromethylation processes, including those involving Methyl 4-(difluoromethoxy)-1-naphthoate, have generated interest for process chemistry . This involves the design, optimization, and scale-up of chemical processes for industrial-scale chemical manufacturing .

Inhibition of TGF-β1-Induced Epithelial–Mesenchymal Transformation

Methyl 4-(difluoromethoxy)-1-naphthoate can be used in the inhibition of TGF-β1-induced epithelial–mesenchymal transformation (EMT) in vitro . EMT plays a key role in the pathogenesis of pulmonary fibrosis .

Treatment of Pulmonary Fibrosis

Methyl 4-(difluoromethoxy)-1-naphthoate can be used in the treatment of pulmonary fibrosis . It has been shown to attenuate TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .

Therapeutic Target for Idiopathic Pulmonary Fibrosis (IPF)

Methyl 4-(difluoromethoxy)-1-naphthoate can be used as a therapeutic target for IPF therapy . The objective is to reduce IPF by inhibiting EMT .

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by Methyl 4-(difluoromethoxy)-1-naphthoate are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Propiedades

IUPAC Name |

methyl 4-(difluoromethoxy)naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O3/c1-17-12(16)10-6-7-11(18-13(14)15)9-5-3-2-4-8(9)10/h2-7,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUGPIJSNZBHLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(difluoromethoxy)-1-naphthoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.